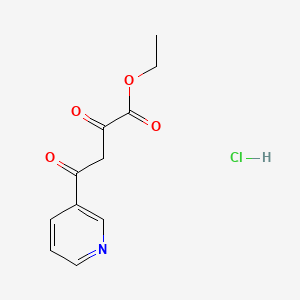![molecular formula C10H16O4 B6610654 methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2383677-53-8](/img/structure/B6610654.png)
methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, commonly referred to as Methyl 1-HMBC, is an organic compound that is used in a variety of scientific and medical applications. Methyl 1-HMBC is a versatile compound that can be used in a variety of synthetic methods and as a reagent in various biochemical and physiological processes.
科学的研究の応用
Methyl 1-HMBC has a wide range of scientific applications. It is used in the synthesis of a variety of compounds, such as drugs and polymers. It is also used as a reagent in biochemical and physiological processes. For example, it is used to synthesize a variety of enzymes, hormones, and other biomolecules. It is also used as a reagent in the synthesis of polysaccharides, proteins, and nucleic acids. In addition, it is used in the synthesis of fluorescent dyes and other fluorescent compounds.
作用機序
Methyl 1-HMBC acts as a catalyst in a variety of biochemical and physiological processes. It is capable of catalyzing the formation of a variety of compounds, such as enzymes, hormones, and other biomolecules. It is also capable of catalyzing the formation of polysaccharides, proteins, and nucleic acids. In addition, it is able to catalyze the formation of fluorescent dyes and other fluorescent compounds.
Biochemical and Physiological Effects
Methyl 1-HMBC has a variety of biochemical and physiological effects. It is capable of catalyzing the formation of a variety of compounds, such as enzymes, hormones, and other biomolecules. It is also capable of catalyzing the formation of polysaccharides, proteins, and nucleic acids. In addition, it is able to catalyze the formation of fluorescent dyes and other fluorescent compounds.
実験室実験の利点と制限
Methyl 1-HMBC is a versatile compound that has a variety of advantages and limitations for lab experiments. One of the main advantages of using Methyl 1-HMBC is that it is relatively easy to synthesize and can be used in a variety of synthetic methods. In addition, it is a relatively stable compound and is not easily degraded. However, it is important to note that Methyl 1-HMBC is sensitive to light and heat and should be stored in a dark, cool place.
将来の方向性
Methyl 1-HMBC has a wide range of potential future directions. One potential future direction is the development of new synthetic methods for the synthesis of Methyl 1-HMBC. Another potential future direction is the development of new methods for the use of Methyl 1-HMBC in biochemical and physiological processes. Additionally, there is potential for the development of new fluorescent dyes and other fluorescent compounds using Methyl 1-HMBC. Finally, there is potential for the development of new methods for the detection and quantification of Methyl 1-HMBC.
合成法
Methyl 1-HMBC can be synthesized through a variety of methods. One of the most common methods is the reaction of methyl 1-hydroxybenzene-2-carboxylate with sodium hydroxide. This reaction produces Methyl 1-HMBC and sodium benzoate as the byproducts. Other methods of synthesis include the reaction of methyl 1-hydroxybenzene-2-carboxylate with acetic anhydride, the reaction of methyl 1-hydroxybenzene-2-carboxylate with aqueous ammonia, and the reaction of methyl 1-hydroxybenzene-2-carboxylate with sodium bicarbonate.
特性
IUPAC Name |
methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCDMWLEFSSRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B6610580.png)
![benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610584.png)

![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)






